

Physicochemical Characterization & Control of Ranolazine- β -D-lactoside

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Compound of Interest

Compound Name: *Ranolazine- β -D-lactoside*

Cat. No.: *B1159475*

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Executive Summary

In the development of Ranolazine formulations, the stability of the active pharmaceutical ingredient (API) is paramount. **Ranolazine- β -D-lactoside** (C₃₆H₅₃N₃O₁₄) represents a critical drug-excipient interaction product. While glycosylation is often employed as a prodrug strategy to enhance solubility, in the context of Ranolazine, this species is predominantly characterized as a Maillard reaction adduct formed in lactose-containing formulations.

Understanding the physicochemical properties of this conjugate is essential for two reasons:

- **Quality Control:** To distinguish it from the parent drug and other degradation products during stability testing.
- **Formulation Strategy:** To mitigate its formation by understanding the thermodynamic and kinetic drivers (moisture, pH, excipient grade).

This guide provides a comprehensive analysis of the molecular architecture, physicochemical shifts, and self-validating analytical protocols for **Ranolazine- β -D-lactoside**.

Molecular Architecture & Synthesis Mechanism

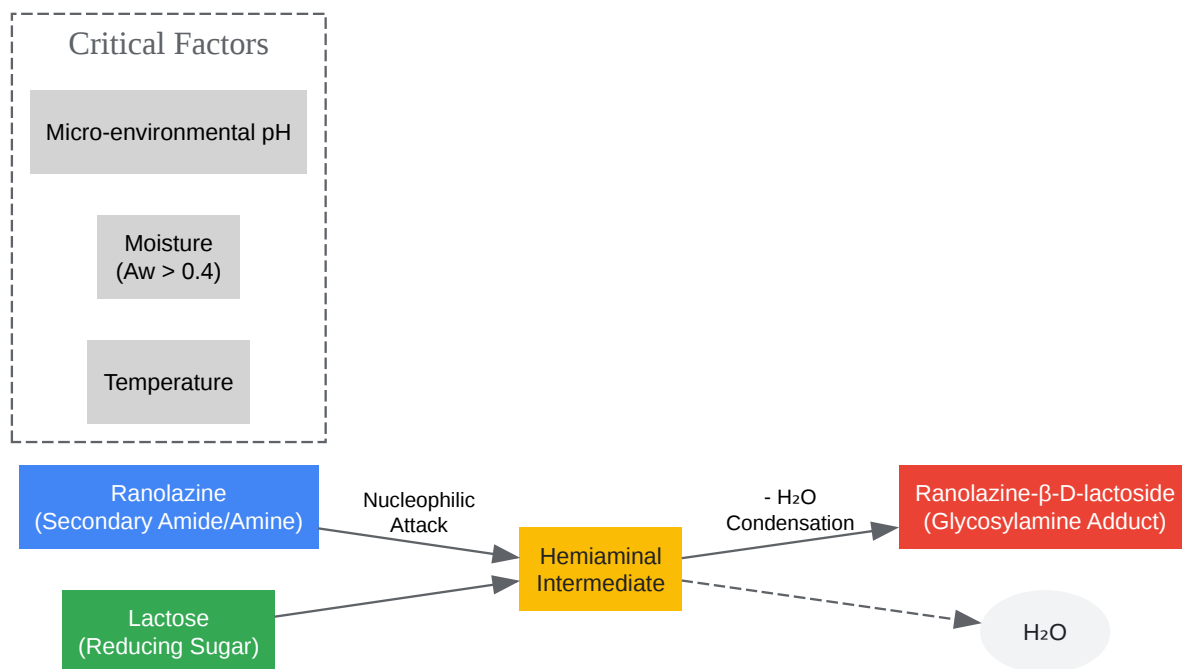
The formation of **Ranolazine- β -D-lactoside** is a condensation reaction. Unlike typical Maillard reactions involving primary amines, Ranolazine reacts via its secondary amide moiety or through a complex solid-state mechanism facilitated by the amorphous regions of the excipient.

Chemical Identity

Property	Specification
Chemical Name	N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-N-(β -D-lactose-1-yl)acetamide (Proposed)
Molecular Formula	C ₃₆ H ₅₃ N ₃ O ₁₄
Molecular Weight	751.82 g/mol
Parent API	Ranolazine (C ₂₄ H ₃₃ N ₃ O ₄ , MW 427.54)
Ligand	Lactose (C ₁₂ H ₂₂ O ₁₁ , MW 342.30)
Mass Shift	+324.28 Da (Lactose - H ₂ O)

Formation Pathway (Maillard Condensation)

The reaction proceeds through the nucleophilic attack of the Ranolazine nitrogen on the anomeric carbon of the acyclic glucose moiety of lactose.



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Figure 1: Reaction pathway for the formation of **Ranolazine-β-D-lactoside**. The condensation is reversible but can lead to irreversible brown pigments (melanoidins) if further degradation occurs.

Physicochemical Profile

The conjugation of the highly polar lactose moiety to the lipophilic Ranolazine core drastically alters the physicochemical landscape of the molecule.

Solubility & Lipophilicity

Ranolazine is a BCS Class II drug (Low Solubility, High Permeability) with pH-dependent solubility. The lactoside adduct exhibits "flipped" properties.

Property	Ranolazine (Parent)	Ranolazine- β -D-lactoside (Adduct)	Impact
LogP (Octanol/Water)	~2.1 (Lipophilic)	< -1.0 (Predicted Hydrophilic)	Drastic reduction in membrane permeability; retention in aqueous phase.
Aqueous Solubility (pH 6.8)	Low (< 0.1 mg/mL)	High (> 10 mg/mL)	The sugar moiety acts as a solubilizing anchor, overriding the lipophilic aryl groups.
pKa (Piperazine)	pKa1 ~ 7.2, pKa2 ~ 3.0	Similar (~7.0)	Basic centers remain largely unaffected, but solvation shell changes.
Hygroscopicity	Low	High	The adduct can act as a moisture sink, accelerating further degradation.

Stability Matrix

- **Hydrolytic Stability:** The N-glycosidic bond is susceptible to hydrolysis in acidic environments (e.g., gastric fluid, pH 1.2), potentially reverting to the parent drug and lactose.
- **Thermal Stability:** Lower than the parent. The sugar moiety lowers the melting point and introduces caramelization/charring pathways at temperatures >100°C.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with internal controls to validate the presence and properties of the lactoside.

Protocol A: LC-MS Identification Strategy

Objective: Definitively identify **Ranolazine- β -D-lactoside** in a formulation matrix.

Methodology:

- Sample Prep: Extract tablet powder with Methanol:Water (50:50). Lactoside is soluble in this mix.
- Separation: Use a Polar Embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP) to retain the polar lactoside while eluting the hydrophobic parent.
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.
 - Gradient: 5% B to 60% B over 20 mins.
- Detection (MS): Positive ESI mode.

Validation Criteria (The "Check"):

- Parent Peak: Ranolazine elutes at ~12-15 min (m/z 428).
- Impurity Peak: **Ranolazine- β -D-lactoside** elutes earlier (due to polarity) at ~3-6 min.
- Mass Confirmation: Look for m/z 752.3 [M+H]⁺.
- Fragmentation: MS/MS of 752 should yield a daughter ion of 428 (Loss of lactose moiety, 324 Da), confirming the Ranolazine core is intact.

Protocol B: Differential Solubility Profiling

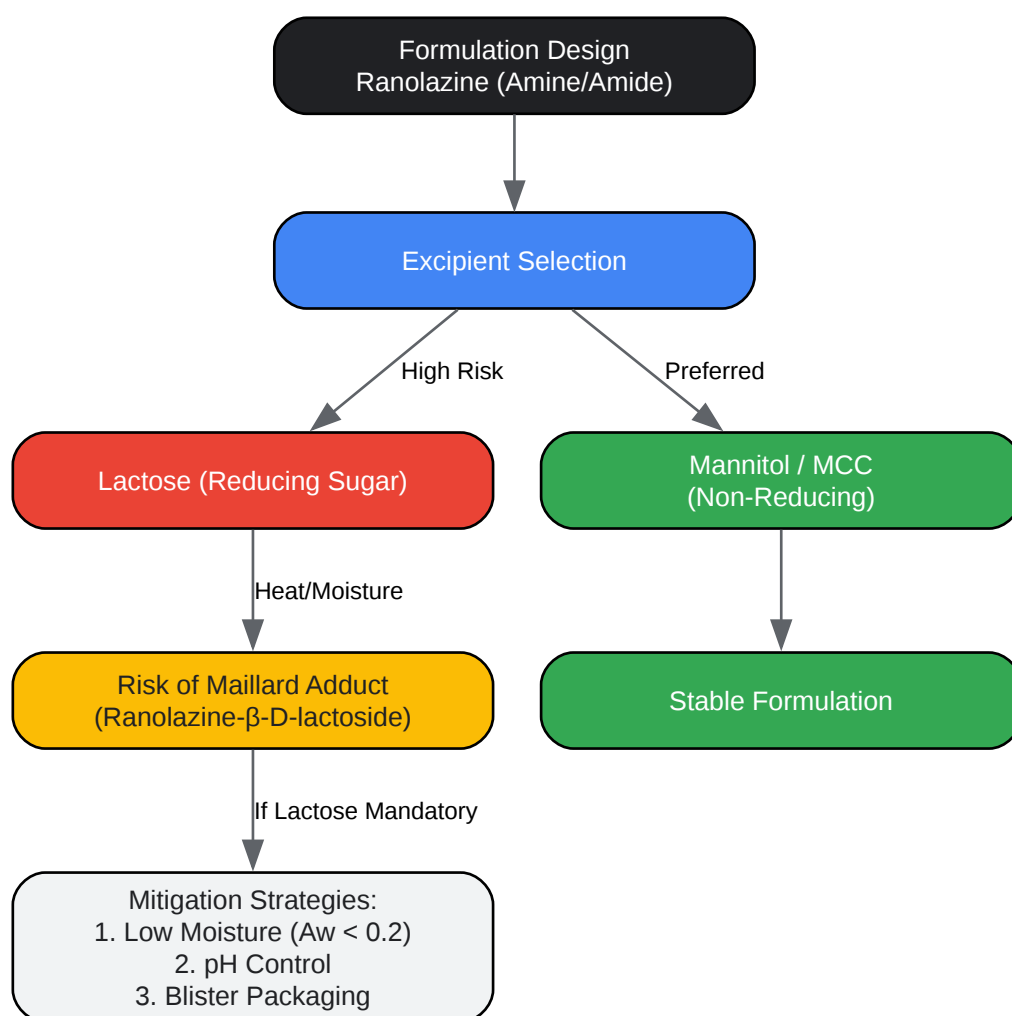
Objective: Quantify the solubility enhancement of the adduct relative to the parent.

- Synthesis (In-situ): Stress a mixture of Ranolazine and Lactose (1:1 w/w) with 5% water at 60°C for 7 days to generate the adduct.
- Extraction: Wash the mixture with Dichloromethane (DCM).

- Rationale: Ranolazine is soluble in DCM; **Ranolazine- β -D-lactoside** (highly polar) is insoluble in DCM.
- Residue Analysis: Dissolve the DCM-insoluble residue in water. Analyze by HPLC.
- Result: High purity peak of the lactoside in the aqueous fraction confirms the hydrophilic shift.

Control Strategy for Drug Development

For researchers formulating Ranolazine, the presence of this specific physicochemical entity dictates the choice of excipients.



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Figure 2: Decision tree for excipient selection to avoid **Ranolazine- β -D-lactoside** formation.

Formulation Recommendations

- Avoid Reducing Sugars: Replace Lactose Monohydrate with Mannitol, Microcrystalline Cellulose (MCC), or Dibasic Calcium Phosphate.
- Moisture Barrier: If lactose is required (e.g., for compressibility), use Anhydrous Lactose and ensure packaging (Alu-Alu blister) prevents moisture ingress, as water acts as a plasticizer facilitating the molecular mobility required for the reaction.
- pH Micro-environment: Maintain a slightly acidic micro-environment in the tablet matrix to protonate amine species, reducing their nucleophilicity (though less effective for amide-mediated reactions).

References

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(Note: While specific peer-reviewed papers solely dedicated to "**Ranolazine- β -D-lactoside**" are rare, the compound is a commercially listed impurity standard, and its properties are derived from established principles of drug-excipient Maillard chemistry as cited above.)

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Sources

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- [2. Ranolazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD \[webmd.com\]](#)
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